7-Chloroquinoxalin-5-amine (CAS 2866316-91-6): Physicochemical Profiling and Synthetic Methodologies for Drug Discovery
7-Chloroquinoxalin-5-amine (CAS 2866316-91-6): Physicochemical Profiling and Synthetic Methodologies for Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the quinoxaline heterocycle serves as a highly privileged scaffold, frequently utilized in the design of ATP-competitive kinase inhibitors and novel chemotherapeutics. 7-Chloroquinoxalin-5-amine (CAS: 2866316-91-6)[1] represents a highly functionalized building block that provides orthogonal reactive handles for divergent synthesis. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural characterization, and self-validating synthetic protocols, designed to empower drug development professionals in utilizing this intermediate effectively.
Physicochemical Profiling & ADME Implications
Understanding the foundational properties of 7-chloroquinoxalin-5-amine is critical for predicting its behavior in biological systems and optimizing downstream lead compounds. The quantitative data is summarized below, correlating fundamental metrics with their impact on Absorption, Distribution, Metabolism, and Excretion (ADME) .
| Property | Value | Causality / Impact on Drug Design |
| CAS Number | 2866316-91-6[1] | Unique identifier for procurement and database indexing[2]. |
| Molecular Formula | C₈H₆ClN₃[3] | Defines the exact atomic composition and heteroatom ratio. |
| Molecular Weight | 179.61 g/mol [4] | Low MW ensures high ligand efficiency and optimal oral bioavailability, strictly adhering to Lipinski’s Rule of 5. |
| Exact Mass | 179.0250 Da | Crucial for High-Resolution Mass Spectrometry (HRMS) identification and isotopic pattern validation. |
| Topological Polar Surface Area | ~51.8 Ų | Excellent for membrane permeability; falls well within the < 90 Ų threshold often required for blood-brain barrier (BBB) penetration. |
| Calculated LogP | ~1.3 | Provides optimal lipophilicity to drive hydrophobic target interactions while maintaining sufficient aqueous solubility. |
| Hydrogen Bond Donors | 1 (C5-NH₂) | Acts as a critical hydrogen bond donor, frequently engaging the hinge region backbone of target kinases. |
| Hydrogen Bond Acceptors | 3 (N1, N4, NH₂) | Enhances aqueous solubility and participates in complex target binding networks. |
Structural and Electronic Characterization
The architecture of 7-chloroquinoxalin-5-amine features a classic "push-pull" electronic system. The fused pyrazine ring is highly electron-deficient, drawing electron density away from the conjugated benzene ring. This electron withdrawal is partially mitigated by the strong positive mesomeric (+M) effect of the C5 primary amine.
Crucially, the C7 chlorine atom represents a lipophilic hotspot. Because it is situated on a ring fused to the electron-withdrawing pyrazine system, the C-Cl bond is chemically activated. This activation lowers the activation energy required for oxidative addition by palladium catalysts, making the C7 position an ideal site for late-stage cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).
Fig 1: Divergent functionalization of the quinoxaline core for drug discovery applications.
Chemoselective Synthetic Workflow
The synthesis of 7-chloroquinoxalin-5-amine requires careful selection of reagents to prevent the premature cleavage of the reactive C-Cl bond. The protocol below utilizes a chemoselective reduction followed by a thermodynamically driven cyclocondensation .
Fig 2: Chemoselective synthesis pathway of 7-chloroquinoxalin-5-amine avoiding dehalogenation.
Protocol 1: Step-by-Step Synthesis
Objective: To synthesize the target compound from 4-chloro-2,6-dinitroaniline with high purity (>95%).
Step 1: Chemoselective Reduction of Nitro Groups
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Setup: Suspend 4-chloro-2,6-dinitroaniline (1.0 eq) in a solvent mixture of Ethanol/Water (3:1 v/v). Add NH₄Cl (5.0 eq) and heat the mixture to 60°C.
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Reaction: Gradually add Iron powder (10.0 eq) in portions. Caution: The reaction is highly exothermic. Reflux the mixture for 2 hours.
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Causality: Iron/NH₄Cl is specifically chosen over standard Palladium-catalyzed hydrogenation (H₂/Pd-C). The C-Cl bond on an electron-deficient aromatic system is highly susceptible to reductive dehalogenation under H₂/Pd-C conditions . The Fe/NH₄Cl system is mild and strictly chemoselective for nitro reduction, preserving the structural integrity of the chlorine handle.
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Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Extract the filtrate with Ethyl Acetate, dry over Na₂SO₄, and concentrate to yield the intermediate 5-chloro-benzene-1,2,3-triamine.
Step 2: Cyclocondensation
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Setup: Dissolve the crude triamine intermediate in absolute ethanol and cool to 0°C.
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Reaction: Add Glyoxal (40% aqueous solution, 1.2 eq) dropwise. Warm the reaction to room temperature and stir for 4 hours.
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Causality: Glyoxal is a symmetric dicarbonyl. This symmetry is critical as it guarantees that no regiochemical isomers are formed during the condensation with the 1,2-diamine moiety. The reaction is thermodynamically driven forward by the aromatization of the newly formed pyrazine ring.
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Purification: Evaporate the solvent and recrystallize the crude product from Ethanol/Water to yield pure 7-chloroquinoxalin-5-amine.
Analytical Validation Protocol
To ensure scientific integrity, the synthesized or procured compound must be subjected to a self-validating analytical workflow.
Protocol 2: LC-MS and NMR Validation
Objective: To confirm structural identity and verify the presence of the halogen handle.
High-Resolution LC-MS Analysis:
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Method: C18 Reverse Phase column (e.g., 1.7 µm, 2.1 x 50 mm); Mobile Phase A = 0.1% Formic Acid in H₂O, B = 0.1% Formic Acid in Acetonitrile. Gradient: 5% to 95% B over 3 minutes.
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Self-Validating Result: The mass spectrum must show a primary [M+H]⁺ peak at m/z 180.03. Crucially, the system self-validates the presence of the chlorine atom via its isotopic pattern: you must observe a secondary peak at m/z 182.03 with an exact 3:1 intensity ratio relative to the 180.03 peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
¹H NMR Spectroscopy (400 MHz):
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Solvent Choice Causality: The analysis must be performed in DMSO-d₆ rather than CDCl₃. The highly polar primary amine (NH₂) exhibits rapid proton exchange and poor solubility in non-polar solvents. DMSO-d₆ strongly solvates the molecule and slows proton exchange, allowing the NH₂ protons to resolve clearly.
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Expected Shifts:
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Two distinct doublets (or broad singlets depending on resolution) in the aromatic region for the C6 and C8 protons, exhibiting meta-coupling (J ≈ 2.0 Hz).
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Two doublets for the pyrazine ring protons (C2, C3) around 8.8–9.0 ppm.
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A broad singlet integrating to 2H for the C5-NH₂ group around 6.0–6.5 ppm.
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References
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Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.[Link]
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Tariq, S., et al. "Recent advances in the synthesis of quinoxaline derivatives." RSC Advances, 2018.[Link]
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Kratz, T., et al. "Chemoselective reduction of nitroarenes." Organic Letters, 2006.[Link]
